

An In-depth Technical Guide to 2-Methoxy-5-(phenylmethoxy)aniline

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-methoxyaniline

CAS No.: 130570-55-7

Cat. No.: B13932505

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This guide provides a comprehensive technical overview of 2-Methoxy-5-(phenylmethoxy)aniline, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the critical first step in any research endeavor. The subject of this guide is an aromatic amine with methoxy and benzyloxy substituents.

The formal IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-Methoxy-5-(phenylmethoxy)aniline.

This nomenclature is derived by identifying the parent aniline ring and numbering the substituents to give the lowest possible locants, with the amino group defining position 1.

- **Synonyms:** In literature and commercial listings, several synonyms are used interchangeably. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:

- **5-(Benzyloxy)-2-methoxyaniline**
- [3-Amino-4-(methoxyphenyl)]methyl phenyl ether
- 5-Benzyloxy-o-anisidine
- 2-Methoxy-5-benzyloxybenzenamine
- Key Identifiers: For unambiguous database and regulatory tracking, the following identifiers are essential:
 - CAS Number: 6370-22-5
 - Molecular Formula: C₁₄H₁₅NO₂
 - InChIKey: SAKFGWHWROXCTL-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental for designing experiments, planning purification strategies, and ensuring safe handling. The key properties are summarized below.

Property	Value	Source
Molecular Weight	229.27 g/mol	[PubChem]
Appearance	Typically an off-white to tan crystalline powder or solid	[Generic Supplier Data]
Melting Point	81-83 °C	[ChemicalBook][1]
Boiling Point	Data not widely available; likely high due to molecular weight	N/A
Solubility	Generally soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[2]	[General Chemical Principles]
Topological Polar Surface Area	44.5 Å ²	[PubChem][3][4]

Synthesis and Mechanistic Insights

2-Methoxy-5-(phenylmethoxy)aniline is not a naturally occurring compound and must be prepared synthetically. A common and logical approach involves a two-step sequence starting from a commercially available precursor: reduction of a nitro group followed by protection of a hydroxyl group, or vice-versa. A prevalent route begins with the benzylation of a phenol, followed by the reduction of a nitro group.

A representative synthesis starts from 2-methoxy-5-nitrophenol.

- **Step 1: Williamson Ether Synthesis (Benzylation).** The phenolic hydroxyl group is deprotonated by a mild base, such as potassium carbonate (K_2CO_3), to form a phenoxide. This nucleophilic phenoxide then attacks an electrophilic benzylating agent, typically benzyl bromide or benzyl chloride, in an S_N2 reaction.
 - **Causality:** Potassium carbonate is chosen as it is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent like methyl ethyl ketone (MEK) or acetone is ideal as it solubilizes the reactants and facilitates the S_N2 mechanism.[5]
- **Step 2: Nitro Group Reduction.** The nitro group of the resulting 1-(benzyloxy)-4-methoxy-2-nitrobenzene is then reduced to the primary amine.
 - **Causality:** Catalytic hydrogenation is a clean and high-yielding method for this transformation.[2] A catalyst like Palladium on carbon (Pd/C) is used with a hydrogen source (e.g., H_2 gas).[6] The nitro group is selectively reduced without cleaving the benzyl ether, a common issue with more aggressive reducing agents. This method avoids the use of stoichiometric metal reductants, simplifying purification.[2][6]

Applications in Research and Drug Development

The structural motifs present in 2-Methoxy-5-(phenylmethoxy)aniline—a substituted aniline core and a benzyloxy group—make it a valuable intermediate in medicinal chemistry.

- **Scaffold for Bioactive Molecules:** Aniline derivatives are foundational building blocks for a vast array of pharmaceuticals. The amino group serves as a versatile chemical handle for

forming amide, sulfonamide, or urea linkages, or for participating in cross-coupling reactions to build molecular complexity.

- **Role of the Benzyloxy Group:** The benzyloxy moiety is often incorporated into drug candidates to interact with hydrophobic pockets in target proteins.[7] It can also serve as a protecting group for a phenol, which can be unmasked in a later synthetic step (via hydrogenolysis) to reveal a hydroxyl group, a key pharmacophoric feature for hydrogen bonding.[8]
- **Therapeutic Areas:**
 - **Neuroscience:** Benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for conditions like ischemic stroke.[9] Other related structures have been explored as antagonists for the TRPM8 ion channel, relevant to pain and sensory disorders.[10]
 - **Oncology:** The substituted aniline framework is present in numerous kinase inhibitors and other anti-cancer agents.[8] For instance, the related compound 2-Methoxy-5-nitroaniline is a precursor in the synthesis of compounds with antitumor activity.[11]
 - **Monoamine Oxidase (MAO) Inhibition:** The benzyloxy pharmacophore is a key feature in the design of inhibitors for MAO-B, an important target in neurodegenerative diseases like Parkinson's.[7]

Experimental Protocol: Representative Synthesis

This protocol outlines the synthesis of 2-Methoxy-5-(phenylmethoxy)aniline from 2-methoxy-5-nitrophenol.

Step A: Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene

- **Reagents & Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-5-nitrophenol (1 eq.), potassium carbonate (1.5 eq.), and methyl ethyl ketone (MEK, approx. 10 mL per gram of nitrophenol).
- **Reaction:** Stir the suspension vigorously. Add benzyl bromide (1.05 eq.) dropwise at room temperature.

- Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.[5]
- Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. This can be purified further by recrystallization from hexane or ethanol if necessary.

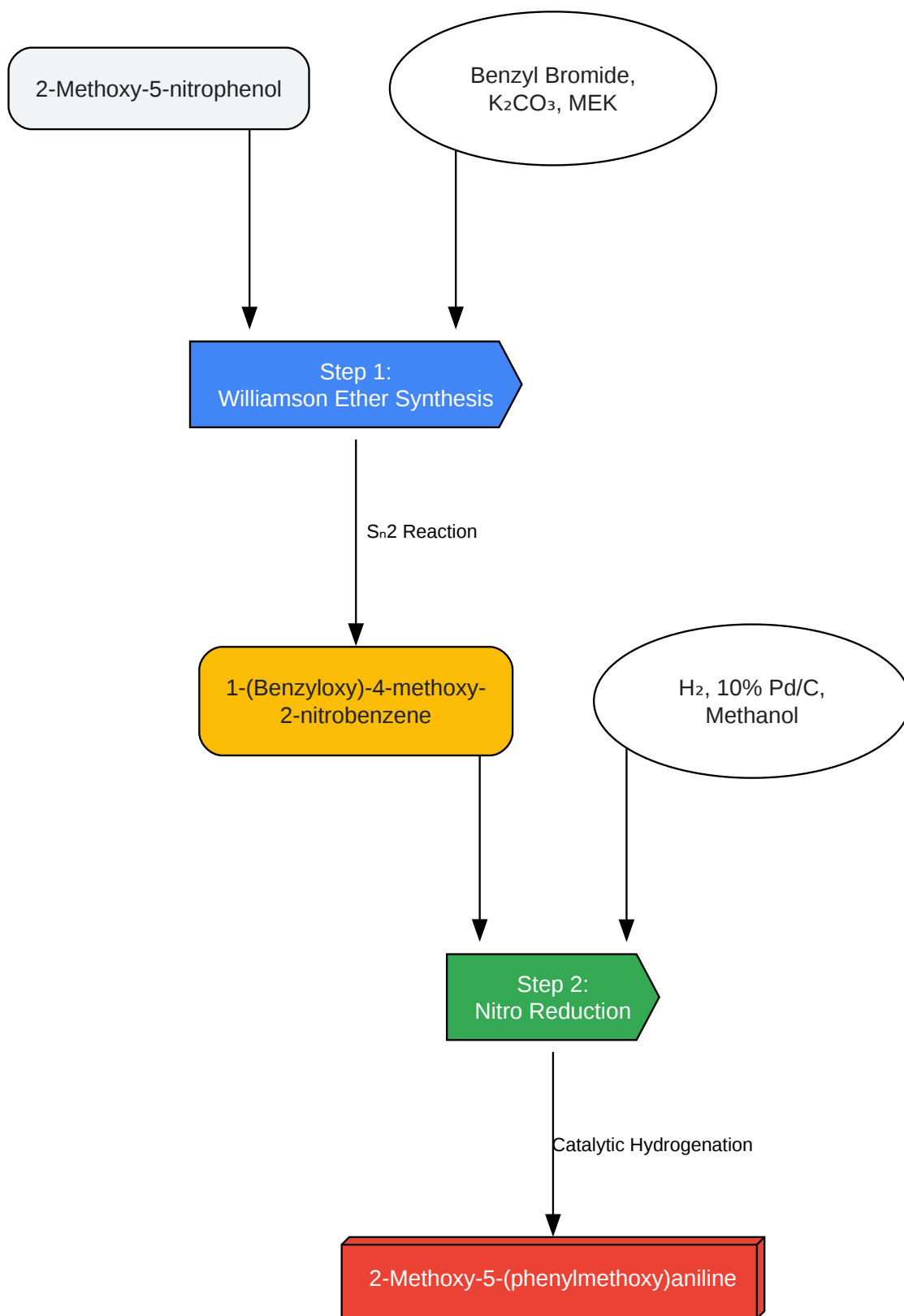
Step B: Synthesis of 2-Methoxy-5-(phenylmethoxy)aniline

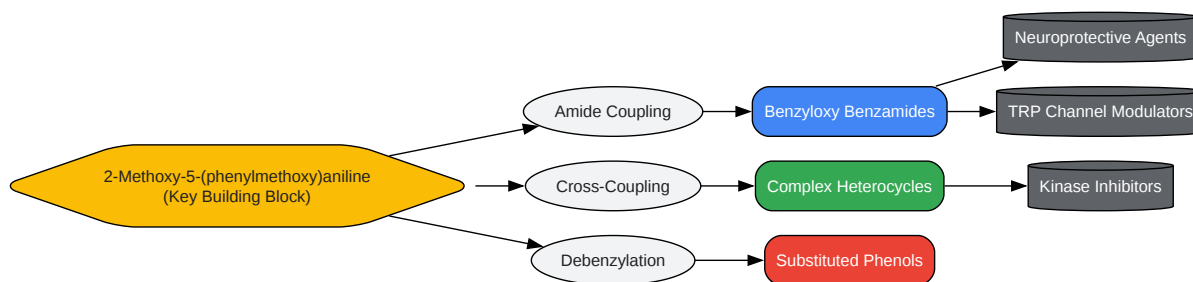
- Reagents & Setup: To a hydrogenation vessel, add the 1-(benzyloxy)-4-methoxy-2-nitrobenzene (1 eq.) from Step A, followed by Palladium on carbon (10% Pd/C, 5-10 mol% Pd). Add a suitable solvent such as methanol or ethanol.
- Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Stir the reaction under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.
- Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed (typically 4-12 hours).
- Work-up: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[6]
- Purification: Concentrate the filtrate under reduced pressure. The resulting residue is often pure enough for subsequent steps. If required, it can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: Synthesis Workflow

This diagram illustrates the two-step synthetic pathway from the starting nitrophenol to the final aniline product.





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Caption: Role as an intermediate in developing therapeutic agents.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Methoxy-5-(phenylmethoxy)aniline is not widely published, precautions should be based on analogous aromatic amines.

- Hazard Classifications: Aromatic amines are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin, eye, and respiratory irritation. [12]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

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